molecular formula C18H15N3O2 B4942237 N'-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide

N'-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide

Cat. No.: B4942237
M. Wt: 305.3 g/mol
InChI Key: GTXQDQOUYYHJNJ-UHFFFAOYSA-N
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Description

N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide is an organic compound with the molecular formula C19H17N3O2. It is known for its applications as an intermediate in organic synthesis and pharmaceutical research . This compound features a naphthalene ring and a pyridine ring connected through an oxamide linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide typically involves the reaction of naphthalen-1-ylamine with pyridin-4-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide is unique due to its combination of a naphthalene ring and a pyridine ring linked through an oxamide group. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N'-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-17(20-12-13-8-10-19-11-9-13)18(23)21-16-7-3-5-14-4-1-2-6-15(14)16/h1-11H,12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXQDQOUYYHJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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